molecular formula C12H10N4O2S B12935533 2-(methylsulfonyl)-9-phenyl-9H-purine CAS No. 118807-52-6

2-(methylsulfonyl)-9-phenyl-9H-purine

Cat. No.: B12935533
CAS No.: 118807-52-6
M. Wt: 274.30 g/mol
InChI Key: QPLKWTSLUNTELE-UHFFFAOYSA-N
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Description

2-(methylsulfonyl)-9-phenyl-9H-purine is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play a crucial role in various biological processes This particular compound is characterized by the presence of a methylsulfonyl group at the 2-position and a phenyl group at the 9-position of the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfonyl)-9-phenyl-9H-purine typically involves the introduction of the methylsulfonyl and phenyl groups onto the purine ring. One common method involves the reaction of 2-chloropurine with methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with phenylboronic acid under Suzuki-Miyaura coupling conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfonyl)-9-phenyl-9H-purine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide.

    Reduction: The compound can be reduced to remove the methylsulfonyl group, yielding a purine derivative.

    Substitution: The phenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-(sulfonyl)-9-phenyl-9H-purine.

    Reduction: Formation of 2-hydroxy-9-phenyl-9H-purine.

    Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(methylsulfonyl)-9-phenyl-9H-purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(methylsulfonyl)-9-phenyl-9H-purine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(methylsulfonyl)-9-phenyl-9H-purine is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Its combination of a methylsulfonyl group and a phenyl group makes it a versatile compound for various applications in scientific research and industry.

Properties

CAS No.

118807-52-6

Molecular Formula

C12H10N4O2S

Molecular Weight

274.30 g/mol

IUPAC Name

2-methylsulfonyl-9-phenylpurine

InChI

InChI=1S/C12H10N4O2S/c1-19(17,18)12-13-7-10-11(15-12)16(8-14-10)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

QPLKWTSLUNTELE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C2C(=N1)N(C=N2)C3=CC=CC=C3

Origin of Product

United States

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